Methylphosphonothiolate

Descripción general

Descripción

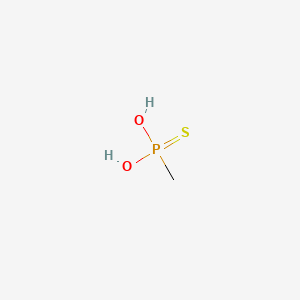

Methanephosphonothioic acid is an organothiophosphorus compound.

Aplicaciones Científicas De Investigación

Toxicological Studies

Methylphosphonothiolate is known for its potent neurotoxic effects, primarily through the irreversible inhibition of acetylcholinesterase. This action leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. Research has quantified the acute toxicity of VX, with studies indicating that significant adverse effects can occur at exposure levels as low as 0.09 mg-min/m³ .

Case Study: Human Toxicity Estimates

A review conducted by the National Center for Biotechnology Information (NCBI) highlighted various human toxicity estimates for VX, indicating that exposure can lead to severe ocular and respiratory effects . The study emphasized the need for further research to establish more accurate toxicity estimates to protect military personnel.

Detection Methods

The detection of this compound in various environments is critical for both military and civilian safety. Advanced analytical techniques have been developed to identify and quantify this compound in decontamination solutions and environmental samples.

Analytical Techniques

- Mass Spectrometry : Enhanced product ion scans using mass spectrometry have been employed to differentiate between structural isomers of VX and related compounds. This method allows for the identification of specific fragmentation pathways, which can be crucial in forensic investigations .

- Infrared Spectroscopy : Polarization modulation infrared reflection absorption spectroscopy (PMIRRAS) has been utilized to distinguish VX from other chemical agents on surfaces, providing a rapid detection method .

Decontamination Processes

Given the extreme toxicity of this compound, effective decontamination methods are essential. Several studies have explored various chemical agents and methods for neutralizing VX.

Case Study: Decontamination with Hydrogen Peroxide

A study investigated the efficacy of a mixture of hydrogen peroxide vapor and ammonia gas as a decontaminant for VX on solid surfaces. The results indicated that this method could eliminate VX effectively within two hours, producing non-toxic degradation products such as ethyl methylphosphonic acid .

Research on Biological Countermeasures

Research efforts are ongoing to develop biological countermeasures against this compound toxicity. This includes the synthesis of model compounds that mimic the structure of nerve agents.

Model Compounds

Methylphosphonothioates have been synthesized in enantiomeric forms to study their interactions with cholinesterase enzymes. These model compounds help elucidate the stereoselectivity involved in enzyme inhibition, which is crucial for developing effective antidotes .

Chemical Warfare Implications

The implications of this compound extend beyond laboratory research into real-world applications in chemical warfare. Its use as a nerve agent necessitates stringent monitoring and rapid response strategies.

Case Studies in Chemical Warfare

Propiedades

IUPAC Name |

dihydroxy-methyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O2PS/c1-4(2,3)5/h1H3,(H2,2,3,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXBKBJAKPJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208652 | |

| Record name | Methylphosphonothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-73-0 | |

| Record name | Methylphosphonothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphonothiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphosphonothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.